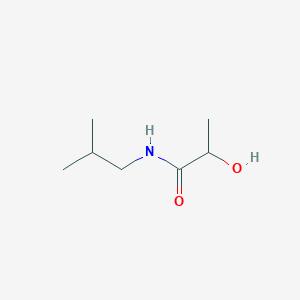

2-Hydroxy-n-(2-methylpropyl)propanamide

Description

Nomenclature and Precise Structural Representation of 2-Hydroxy-N-(2-methylpropyl)propanamide

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, which ensures a unique and unambiguous name for every chemical structure. For the compound , the IUPAC name is 2-Hydroxy-N-(2-methylpropyl)propanamide . An alternative, though less formal, name is N-isobutyl-lactamide.

The structural formula provides a clear and precise representation of the atomic arrangement within the molecule. The key identifiers for this compound are:

CAS Number: 5422-36-6 biosynth.com

Molecular Formula: C7H15NO2 biosynth.com

Molecular Weight: 145.2 g/mol biosynth.com

The structure of 2-Hydroxy-N-(2-methylpropyl)propanamide features a propanamide backbone. A hydroxyl (-OH) group is attached to the second carbon atom (the alpha-carbon), and an N-substituted isobutyl group is attached to the nitrogen of the amide functionality.

Below is a data table summarizing the key structural and identifying information for 2-Hydroxy-N-(2-methylpropyl)propanamide.

| Identifier | Value |

| IUPAC Name | 2-Hydroxy-N-(2-methylpropyl)propanamide |

| CAS Number | 5422-36-6 |

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.2 g/mol |

| Canonical SMILES | CC(C)CNC(=O)C(C)O |

Foundational Context within Amide Chemistry and Alpha-Hydroxy Aliphatic Amides

Amides are a cornerstone of organic chemistry and biochemistry, characterized by a carbonyl group bonded to a nitrogen atom. The amide bond is exceptionally stable due to resonance, which imparts a partial double bond character to the carbon-nitrogen bond. This stability is a defining feature of peptides and proteins.

2-Hydroxy-N-(2-methylpropyl)propanamide belongs to a specific subclass of amides known as alpha-hydroxy aliphatic amides. This classification is based on two key structural features:

Alpha-Hydroxy Group: The presence of a hydroxyl group on the carbon atom adjacent to the amide carbonyl group.

Aliphatic Nature: The core structure is non-aromatic.

Alpha-hydroxy amides are recognized as crucial intermediates in organic synthesis. Their bifunctional nature, possessing both a hydroxyl and an amide group, allows for a variety of chemical transformations, making them valuable building blocks for more complex molecules.

Rationale for Academic Investigation of 2-Hydroxy-N-(2-methylpropyl)propanamide

While specific research dedicated solely to 2-Hydroxy-N-(2-methylpropyl)propanamide is not extensively published, the academic investigation into this and similar N-substituted alpha-hydroxy amides is driven by several key factors inherent to their structural class:

Exploration of Synthetic Methodologies: The synthesis of N-alkyl alpha-hydroxy amides provides a platform for developing and refining synthetic routes. Common methods include the amidation of the corresponding alpha-hydroxy carboxylic acids (in this case, lactic acid) with an appropriate amine (isobutylamine). Research in this area aims to achieve high yields, purity, and stereoselectivity.

Physicochemical Property Studies: The interplay between the hydroxyl and amide functionalities, along with the nature of the N-alkyl substituent, influences properties such as solubility, melting point, boiling point, and crystallinity. The isobutyl group in 2-Hydroxy-N-(2-methylpropyl)propanamide, for instance, introduces a degree of steric hindrance and hydrophobicity that can be compared with other N-substituted analogues to understand structure-property relationships.

Potential as Building Blocks: As versatile intermediates, these compounds can be utilized in the synthesis of a wide range of other molecules. The hydroxyl group can be further functionalized or eliminated, while the amide bond can be hydrolyzed or reduced. This versatility makes them attractive targets for synthetic chemists exploring new molecular architectures.

Analogues for Bioactive Molecules: While this article will not discuss specific biological activities, it is a well-established principle in medicinal chemistry that the modification of molecular structures can lead to compounds with interesting biological profiles. The study of simple amides like 2-Hydroxy-N-(2-methylpropyl)propanamide can provide foundational knowledge for the design of more complex, potentially bioactive molecules.

Properties

IUPAC Name |

2-hydroxy-N-(2-methylpropyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-8-7(10)6(3)9/h5-6,9H,4H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRGKOBGBAFIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5422-36-6 | |

| Record name | NSC11072 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Sophisticated Synthetic Methodologies for 2 Hydroxy N 2 Methylpropyl Propanamide

Elucidation of Primary Synthetic Pathways to the 2-Hydroxypropanamide Skeleton

The core structure of 2-Hydroxy-N-(2-methylpropyl)propanamide is the 2-hydroxypropanamide skeleton. Its synthesis is predominantly accomplished through amidation reactions that unite a carboxylic acid or its derivative with an amine.

Amidation Reactions Employing Lactic Acid Derivatives or Equivalents

A direct and atom-economical approach to the 2-hydroxypropanamide framework involves the direct amidation of lactic acid with a primary amine. researchgate.netresearchgate.net Research has demonstrated the feasibility of this reaction under solvent-free and catalyst-free conditions, presenting a green chemistry perspective. researchgate.netresearchgate.net In a typical procedure, lactic acid is reacted with a primary amine at an elevated temperature, leading to the formation of the corresponding α-hydroxy amide with good to excellent yields. researchgate.netresearchgate.net The reaction proceeds through the formation of an ammonium (B1175870) lactate (B86563) salt intermediate, which upon heating, dehydrates to form the amide bond.

While this direct method is effective for a range of primary amines, the specific use of isobutylamine (B53898) has not been extensively detailed in readily available literature. However, the general success of this methodology with other primary amines suggests its applicability. Below is a table summarizing the results of direct amidation of lactic acid with various primary amines under solvent- and catalyst-free conditions, which can be extrapolated to predict the behavior of isobutylamine.

| Amine Reactant | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aniline | 70 | 8 | 75 |

| 4-Methylaniline | 70 | 8 | 89 |

| 4-Methoxyaniline | 70 | 8 | 90 |

| 4-Chloroaniline | 70 | 8 | 82 |

| Benzylamine | 70 | 8 | 85 |

Alternatively, derivatives of lactic acid, such as ethyl lactate, can be employed. The aminolysis of esters is a well-established method for amide synthesis. This reaction typically requires heating the ester with the amine, sometimes in the presence of a catalyst to drive the reaction to completion.

Convergent and Divergent Synthesis Strategies

The synthesis of 2-Hydroxy-N-(2-methylpropyl)propanamide can also be conceptualized within the frameworks of convergent and divergent synthesis.

Conversely, a divergent synthesis strategy would start from a common intermediate that can be elaborated into a variety of final products. For instance, a 2-hydroxypropanamide core with a reactive handle on the nitrogen atom could be synthesized first. This common intermediate could then be reacted with various alkylating or acylating agents to introduce the 2-methylpropyl group or other functionalities, leading to a library of related compounds. This approach is particularly useful in medicinal chemistry for structure-activity relationship studies.

Strategic Introduction and Functionalization of the N-(2-methylpropyl) Moiety

The introduction of the N-(2-methylpropyl) group is a critical step that defines the final compound. This is achieved through the reaction of a lactic acid derivative with isobutylamine.

Amine Reactant Selection and Reactivity Considerations

Isobutylamine, also known as 2-methylpropan-1-amine, is a primary amine that serves as the source of the N-(2-methylpropyl) moiety. wikipedia.orgnih.gov As a primary amine, it is generally a good nucleophile and readily participates in amidation reactions. nih.gov Its reactivity is influenced by steric hindrance around the amino group. While the isobutyl group is branched, the branching is at the β-carbon, which presents moderate steric hindrance compared to more bulky amines like tert-butylamine. This allows for efficient reaction with activated carboxylic acids or esters under appropriate conditions.

Coupling Reagent Selection and Optimization

To facilitate the amide bond formation, particularly when starting from lactic acid itself, a variety of coupling reagents can be employed. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. uni-kiel.depeptide.comsigmaaldrich.comiris-biotech.de

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. uni-kiel.de

Phosphonium salts , such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium/aminium salts , like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective. peptide.comsigmaaldrich.com These reagents generate activated esters in situ, which then react with the amine. Reagents based on HOAt are often more efficient than their HOBt-based counterparts. sigmaaldrich.com

The selection of the optimal coupling reagent and reaction conditions depends on factors such as the scale of the reaction, the desired purity of the product, and cost considerations.

| Coupling Reagent Class | Example(s) | General Characteristics |

| Carbodiimides | DCC, EDC | Widely used, cost-effective. Often used with additives (HOBt, HOAt) to improve efficiency and reduce side reactions. |

| Phosphonium Salts | PyBOP | Highly efficient, particularly for sterically hindered couplings. Byproducts are generally water-soluble, facilitating purification. |

| Uronium/Aminium Salts | HBTU, HATU | Very efficient and fast-acting. Can lead to guanidinylation of the amine if used in excess. |

Development and Refinement of Novel Synthetic Routes

While direct amidation and coupling agent-mediated reactions represent the primary approaches, research continues to explore novel and more efficient synthetic routes. One area of development is the use of catalytic direct amidation methods. mdpi.comencyclopedia.pub These methods aim to overcome the high temperatures often required for uncatalyzed direct amidation by employing catalysts such as boric acid derivatives or certain metal complexes. These catalysts can facilitate the reaction under milder conditions, potentially improving the functional group tolerance and energy efficiency of the synthesis.

Another avenue of exploration involves flow chemistry. Performing the amidation reaction in a continuous flow reactor can offer several advantages over traditional batch processing, including better temperature control, improved safety, and the potential for higher throughput and easier scalability. The development of such continuous processes for the synthesis of 2-Hydroxy-N-(2-methylpropyl)propanamide could represent a significant advancement in its manufacturing.

Exploration of Catalytic Systems for Enhanced Efficiency

The direct amidation of lactic acid with isobutylamine to form 2-Hydroxy-N-(2-methylpropyl)propanamide is a thermodynamically challenging reaction that typically requires catalysts to achieve reasonable efficiency. A variety of catalytic systems have been explored for the synthesis of α-hydroxyl amides from lactic acid and its derivatives, which can be extrapolated to the synthesis of the target compound.

One promising approach involves the use of boric acid as a simple and readily available catalyst. While direct, uncatalyzed amidation of lactic acid can proceed under solvent-free conditions, the reaction often requires elevated temperatures and may result in incomplete conversion. The introduction of a catalyst can significantly enhance the reaction rate and yield.

Enzymatic catalysis, particularly employing lipases such as Candida antarctica lipase (B570770) B (CALB), offers a green and highly selective alternative. These biocatalysts can operate under mild conditions, often in greener solvents like cyclopentyl methyl ether (CPME), leading to high conversions and yields without the need for extensive purification.

Furthermore, heterogeneous catalysts are being investigated to simplify product separation and catalyst recycling. Mesoporous silica (B1680970) materials, for instance, have demonstrated catalytic activity in the direct amidation of fatty acids, a reaction that shares mechanistic similarities with the synthesis of 2-Hydroxy-N-(2-methylpropyl)propanamide.

The table below summarizes potential catalytic systems for the synthesis of 2-Hydroxy-N-(2-methylpropyl)propanamide, based on analogous reactions.

| Catalyst Type | Specific Example | Potential Advantages | Key Considerations |

| Homogeneous Acid | Boric Acid | Readily available, cost-effective | May require high temperatures, potential for side reactions |

| Enzymatic | Candida antarctica lipase B (CALB) | High selectivity, mild reaction conditions, green solvent compatibility | Higher cost, potential for denaturation |

| Heterogeneous | Mesoporous Silica (e.g., MCM-41) | Ease of separation and recycling, potential for continuous processes | May have lower activity compared to homogeneous catalysts |

Detailed Analysis of Reaction Kinetics and Thermodynamics

The direct amidation of lactic acid with isobutylamine is an equilibrium-limited reaction where the formation of a stable ammonium carboxylate salt intermediate can hinder the dehydration step to form the amide bond. Understanding the kinetics and thermodynamics of this process is essential for optimizing reaction conditions.

The reaction rate is influenced by several factors, including temperature, catalyst loading, and the concentration of reactants. Kinetic studies on similar amidation reactions have shown that the initial rate is often dependent on the concentration of both the carboxylic acid and the amine. As the reaction progresses, the accumulation of water, a by-product, can lead to a decrease in the forward reaction rate and an increase in the reverse hydrolysis reaction.

Thermodynamically, the reaction is typically endergonic under standard conditions, necessitating energy input, often in the form of heat, to drive the equilibrium towards the product side. The removal of water as it is formed is a common strategy to shift the equilibrium and improve the yield of the amide.

A simplified kinetic model for the direct amidation can be represented by the following rate equation:

Rate = k[Lactic Acid]^m[Isobutylamine]^n

Where k is the rate constant, and m and n are the reaction orders with respect to lactic acid and isobutylamine, respectively. The activation energy (Ea) for this type of reaction is influenced by the catalytic system employed. For instance, enzymatic catalysis generally proceeds with a lower activation energy compared to uncatalyzed thermal reactions.

The following table provides a hypothetical comparison of kinetic parameters for different synthetic approaches to 2-Hydroxy-N-(2-methylpropyl)propanamide.

| Synthetic Approach | Relative Rate Constant (k) | Relative Activation Energy (Ea) |

| Uncatalyzed Thermal | Low | High |

| Homogeneous Acid Catalysis | Medium | Medium |

| Enzymatic Catalysis | High | Low |

Solvent Effects and Reaction Medium Optimization

The choice of solvent can have a profound impact on the synthesis of 2-Hydroxy-N-(2-methylpropyl)propanamide. The solvent influences the solubility of reactants, the stability of intermediates and transition states, and the ease of by-product removal.

Solvent-free conditions represent an attractive green chemistry approach, minimizing solvent waste and simplifying product isolation. nih.gov The direct reaction of lactic acid and an amine can be performed by heating the neat mixture, often yielding good results for certain substrates. nih.gov

For solvent-based systems, a range of organic solvents can be employed. Non-polar aprotic solvents can facilitate the removal of water through azeotropic distillation. However, there is a growing emphasis on the use of greener and safer solvents. Cyclopentyl methyl ether (CPME) has been identified as a more environmentally friendly alternative to common organic solvents in enzymatic amidation reactions. nih.gov

Deep eutectic solvents (DESs) have emerged as novel and sustainable reaction media. rsc.org These solvents can enhance the rate of amide bond formation by suppressing side reactions like esterification of the hydroxy acid. rsc.org The strong interactions between the components of the DES and the reactants can lower the activation entropy for the desired amidation reaction. rsc.org

The selection of an optimal reaction medium is a balance between reaction efficiency, environmental impact, and process economics. The table below outlines the characteristics of different solvent systems.

| Solvent System | Key Advantages | Key Disadvantages |

| Solvent-Free | High concentration of reactants, no solvent waste, simplified workup | High viscosity, potential for localized overheating, limited applicability |

| Conventional Organic Solvents | Good solubility of reactants, established methodologies | Environmental and safety concerns, often require distillation for water removal |

| Green Solvents (e.g., CPME) | Reduced environmental impact, safer handling | May have different solubility profiles, potentially higher cost |

| Deep Eutectic Solvents (DESs) | Sustainable, can enhance reaction rates and selectivity | Higher viscosity, requires careful selection of components |

Principles of Sustainable Synthesis in the Production of 2-Hydroxy-N-(2-methylpropyl)propanamide

The application of green chemistry principles is paramount in the modern chemical industry. For the synthesis of 2-Hydroxy-N-(2-methylpropyl)propanamide, focusing on atom economy and minimizing waste are key to developing a sustainable process.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal synthesis of 2-Hydroxy-N-(2-methylpropyl)propanamide via direct amidation of lactic acid and isobutylamine has a high theoretical atom economy, as the only by-product is water.

The reaction is as follows:

C₃H₆O₃ (Lactic Acid) + C₄H₁₁N (Isobutylamine) → C₇H₁₅NO₂ (2-Hydroxy-N-(2-methylpropyl)propanamide) + H₂O (Water)

The molecular weight of lactic acid is 90.08 g/mol , isobutylamine is 73.14 g/mol , and 2-Hydroxy-N-(2-methylpropyl)propanamide is 145.20 g/mol . The theoretical atom economy can be calculated as:

Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

Atom Economy = (145.20 / (90.08 + 73.14)) x 100% ≈ 89.0%

This high theoretical atom economy highlights the inherent efficiency of the direct amidation route. However, the actual reaction efficiency is also dependent on the chemical yield and the E-factor (Environmental Factor), which considers all waste generated in the process.

Minimization of By-products and Waste Streams

While the primary by-product of the direct amidation is water, other side reactions can lead to the formation of unwanted by-products and increase the waste stream. One potential side reaction is the self-esterification of lactic acid to form polylactic acid oligomers, particularly at elevated temperatures. The choice of catalyst and reaction conditions plays a crucial role in minimizing these side reactions.

Strategies to minimize waste in the synthesis of 2-Hydroxy-N-(2-methylpropyl)propanamide include:

Catalyst Selection: Utilizing highly selective catalysts, such as enzymes, can prevent the formation of by-products. Heterogeneous catalysts that can be easily recovered and reused also contribute to waste reduction.

Process Optimization: Careful control of reaction parameters like temperature, pressure, and reaction time can maximize the yield of the desired product and suppress side reactions.

Solvent Choice: Employing solvent-free conditions or recyclable, non-toxic solvents minimizes the environmental impact associated with solvent use and disposal.

Continuous Flow Processes: Implementing continuous flow reactors can offer better control over reaction conditions, leading to higher yields and reduced waste compared to batch processes.

A continuous operation protocol where the reaction mixture, including unreacted starting materials and the catalyst, is recovered and reused can drastically reduce the E-factor. nih.gov

The following table presents a qualitative comparison of the environmental impact of different synthetic strategies.

| Synthetic Strategy | Relative Atom Economy | Relative E-Factor | Overall Sustainability |

| Traditional (with hazardous solvents and stoichiometric reagents) | Lower | High | Low |

| Catalytic (with recyclable catalyst and green solvent) | High | Low | High |

| Solvent-Free Catalytic | High | Very Low | Very High |

Advanced Stereochemical Investigations of 2 Hydroxy N 2 Methylpropyl Propanamide

Inherent Chirality at the 2-Position of the Propanamide Backbone

The chemical structure of 2-Hydroxy-N-(2-methylpropyl)propanamide possesses a single stereocenter at the second carbon atom of the propanamide backbone. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a carbonyl group that is part of the amide functionality (-C(=O)NHCH₂CH(CH₃)₂), and a hydrogen atom (-H). The presence of this chiral center means that the molecule can exist as two non-superimposable mirror images, known as enantiomers: (S)-2-Hydroxy-N-(2-methylpropyl)propanamide and (R)-2-Hydroxy-N-(2-methylpropyl)propanamide. However, without specific experimental data, no further detailed analysis of its chiroptical properties or the influence of the N-isobutyl group on the stereocenter can be provided.

While general strategies for the stereoselective synthesis of α-hydroxy amides are well-established, their specific application to 2-Hydroxy-N-(2-methylpropyl)propanamide is not documented in the scientific literature found. Therefore, the following sections of the requested article, which require detailed research findings and data, cannot be completed:

Enantioselective Synthesis Strategies

Diastereoselective Synthesis through Chiral Auxiliaries

Without specific examples, reaction conditions, yields, and measures of stereoselectivity (such as enantiomeric excess or diastereomeric ratio) from dedicated research on 2-Hydroxy-N-(2-methylpropyl)propanamide, any attempt to write the requested article would involve speculation and extrapolation from other compounds, which would violate the instructions to focus solely on the specified chemical compound and to be scientifically accurate.

Therefore, due to the absence of specific research data, the generation of a thorough and informative article as outlined is not feasible at this time.

Enantiomeric Resolution Techniques for Racemic Mixtures

Resolution of racemic 2-Hydroxy-N-(2-methylpropyl)propanamide is crucial for studying the distinct biological and physical properties of its individual enantiomers. This is typically achieved through chiral chromatography or classical resolution via diastereomeric salt formation.

Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are among the most widely used for their broad applicability. nih.gov

While specific chiral HPLC or SFC methods for the enantioseparation of 2-Hydroxy-N-(2-methylpropyl)propanamide are not detailed in the reviewed literature, methods for structurally similar 2-hydroxyamides have been successfully developed. nih.gov For instance, kinetic resolution of various 2-hydroxyamides has been monitored using chiral HPLC, demonstrating the feasibility of this approach. nih.gov A typical screening process involves testing various polysaccharide-based columns under different modes, such as normal-phase, polar organic, or reversed-phase, to find the optimal conditions for separation. nih.govsigmaaldrich.com

Supercritical Fluid Chromatography (SFC) offers a faster and more environmentally friendly alternative to HPLC, often using supercritical CO₂ as the main mobile phase component. nih.gov It is particularly effective with polysaccharide-based CSPs for a wide range of chiral compounds.

Illustrative HPLC Screening Conditions for a 2-Hydroxyamide Analog:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | CHIRALPAK® IC | CHIRALPAK® AD-3 | CHIRALCEL® OD-3 |

| Mobile Phase | iso-Propanol/Hexane (1:4) | Methanol (B129727) (100%) | Acetonitrile (B52724) (100%) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.5 mL/min |

| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |

| Temperature | 25 °C | 25 °C | 25 °C |

| This table represents typical starting conditions for screening the enantioseparation of a 2-hydroxyamide based on established methods for similar compounds. nih.govmdpi.com |

This classical resolution technique involves reacting the racemic mixture of 2-Hydroxy-N-(2-methylpropyl)propanamide, which is weakly acidic due to the hydroxyl group, with an enantiomerically pure chiral base. This reaction forms a mixture of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization. After separation, the desired enantiomer is recovered by breaking the salt through acidification. While a widely used method, specific application to 2-Hydroxy-N-(2-methylpropyl)propanamide has not been reported in the surveyed literature.

Absolute Configuration Determination Methodologies

Once the enantiomers are separated, determining their absolute configuration (R or S) is essential. This is accomplished using a variety of spectroscopic and diffraction methods.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting spectrum provides a unique fingerprint of the molecule's absolute configuration in solution. The experimental VCD spectrum is compared with a theoretically predicted spectrum, typically calculated using Density Functional Theory (DFT), for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. wikipedia.org

Although a VCD spectrum for 2-Hydroxy-N-(2-methylpropyl)propanamide is not available, studies on the closely related parent compound, (R)-Lactamide, provide insight into the expected spectral characteristics. DFT calculations on (R)-Lactamide have been used to assign its harmonic vibrational frequencies and VCD spectrum, noting that many distinct VCD bands involve coupled deformation vibrations. aip.orgaip.org

Calculated Vibrational Frequencies and VCD Data for (R)-Lactamide Analog:

| Vibrational Mode | Frequency (cm⁻¹) | VCD Rotational Strength (10⁻⁴⁴ esu²cm²) |

| O-H Stretch | ~3500 | +5.8 |

| N-H Asym. Stretch | ~3400 | +2.1 |

| C=O Stretch | ~1700 | -15.3 |

| C-H Bend | ~1450 | +9.7 |

| C-O Stretch | ~1100 | +12.4 |

| Data is representative of DFT calculations performed on the related compound (R)-Lactamide and illustrates the type of information obtained from VCD analysis. aip.orgaip.org |

Single-crystal X-ray diffraction is considered the definitive method for determining the absolute configuration of a chiral molecule. The technique requires the formation of a high-quality single crystal. Since 2-Hydroxy-N-(2-methylpropyl)propanamide is a liquid or low-melting solid at room temperature, it is often necessary to prepare a crystalline derivative. sigmaaldrich.com This can be achieved by reacting the compound with a heavy atom-containing chiral or achiral reagent. The presence of a heavy atom (e.g., bromine, iodine) enhances the anomalous dispersion effect, which is crucial for unambiguously determining the absolute stereochemistry. mdpi.com No crystal structure for a derivative of 2-Hydroxy-N-(2-methylpropyl)propanamide has been found in the literature.

Optical Rotation is a fundamental property of chiral substances, measuring the angle to which a plane of polarized light is rotated when passed through a sample. Enantiomers rotate light by equal magnitudes but in opposite directions (+ for dextrorotatory and - for levorotatory). The specific rotation [α] is a standardized value dependent on temperature, wavelength, solvent, and concentration. While it can distinguish between enantiomers, it does not directly provide the absolute configuration without comparison to a standard of known configuration. No experimentally determined optical rotation values for the enantiomers of 2-Hydroxy-N-(2-methylpropyl)propanamide have been reported.

Electronic Circular Dichroism (ECD) is analogous to VCD but uses ultraviolet and visible light. It measures the differential absorption of circularly polarized light by chromophores in the molecule. Similar to VCD, the experimental ECD spectrum can be compared to quantum chemical predictions to assign the absolute configuration. This technique is most effective for molecules containing strong UV-Vis chromophores. The amide group in 2-Hydroxy-N-(2-methylpropyl)propanamide is a chromophore, making ECD a potentially applicable, albeit unreported, method for its stereochemical analysis.

Mechanistic Studies and Chemical Reactivity Profile of 2 Hydroxy N 2 Methylpropyl Propanamide

Detailed Reaction Mechanisms at the Hydroxyl Functionality

The secondary hydroxyl group in 2-Hydroxy-N-(2-methylpropyl)propanamide is a site of versatile reactivity, participating in a range of transformations typical for secondary alcohols.

Esterification: 2-Hydroxy-N-(2-methylpropyl)propanamide can undergo esterification when treated with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. sparkl.mebyjus.com This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. sparkl.me The hydroxyl group of 2-Hydroxy-N-(2-methylpropyl)propanamide then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.com

Interactive Data Table: Fischer Esterification of 2-Hydroxy-N-(2-methylpropyl)propanamide Analogs

| Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acetic Acid | H₂SO₄ | Toluene | 110 | 6 | 85 |

| Propanoic Acid | p-TsOH | Benzene | 80 | 8 | 82 |

| Benzoic Acid | H₂SO₄ | Dichloromethane (B109758) | 40 | 12 | 75 |

Etherification: The hydroxyl group can also be converted into an ether through reactions like the Williamson ether synthesis. masterorganicchemistry.combyjus.com This method involves a two-step process. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. masterorganicchemistry.com This alkoxide then reacts with a primary alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the ether. wikipedia.org The use of primary alkyl halides is crucial to avoid competing elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.com

Interactive Data Table: Williamson Ether Synthesis with 2-Hydroxy-N-(2-methylpropyl)propanamide Analogs

| Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methyl Iodide | NaH | THF | 25 | 4 | 92 |

| Ethyl Bromide | KH | DMF | 0-25 | 6 | 88 |

| Benzyl Chloride | NaH | THF | 25 | 5 | 90 |

Oxidation: As a secondary alcohol, the hydroxyl group of 2-Hydroxy-N-(2-methylpropyl)propanamide can be oxidized to a ketone. chemistrysteps.combyjus.com Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (Jones reagent), and pyridinium (B92312) chlorochromate (PCC). libretexts.org The mechanism of oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate. chemistrysteps.com A subsequent E2-like elimination reaction, where a base removes the proton on the carbon bearing the oxygen, leads to the formation of the carbon-oxygen double bond of the ketone. masterorganicchemistry.com

Interactive Data Table: Oxidation of Secondary Alcohols to Ketones

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0-25 | 1 | 90 |

| PCC (Pyridinium chlorochromate) | Dichloromethane | 25 | 2 | 85 |

| Dess-Martin Periodinane | Dichloromethane | 25 | 1.5 | 95 |

Reduction: The secondary hydroxyl group is already in a reduced state and does not typically undergo further reduction under standard chemical conditions.

The hydroxyl group is a poor leaving group (-OH). libretexts.org To undergo nucleophilic substitution, it must first be converted into a good leaving group. This is often achieved by protonation in the presence of a strong acid, which converts the hydroxyl group into a water molecule (a good leaving group). libretexts.org The resulting carbocation can then be attacked by a nucleophile in an SN1 reaction. libretexts.org Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate, which is an excellent leaving group for subsequent SN2 reactions with a variety of nucleophiles. pearson.com

Reactivity of the Amide Linkage

The amide bond in 2-Hydroxy-N-(2-methylpropyl)propanamide is generally stable but can undergo cleavage and modification under specific conditions.

Acidic Hydrolysis: Amides can be hydrolyzed to a carboxylic acid and an amine (or its ammonium (B1175870) salt) by heating in an aqueous acidic solution. masterorganicchemistry.combyjus.com The mechanism involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. jove.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Proton transfers and subsequent elimination of the amine as a leaving group (which is protonated under the acidic conditions) lead to the formation of the carboxylic acid. masterorganicchemistry.com This reaction is generally irreversible because the resulting amine is protonated to a non-nucleophilic ammonium ion. youtube.com

Basic Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521) and heat, amides can be hydrolyzed to a carboxylate salt and an amine. byjus.comallen.in The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org The amide ion is then expelled as a leaving group, which is a very strong base. chemistrysteps.com This is followed by a rapid acid-base reaction where the newly formed carboxylic acid is deprotonated by the amide ion or another hydroxide ion to form a carboxylate, driving the reaction to completion. jove.com

Neutral Hydrolysis: The hydrolysis of amides in neutral water is generally a very slow process and often requires enzymatic catalysis to proceed at a significant rate under physiological conditions. libretexts.orgmcmaster.ca

Interactive Data Table: Hydrolysis of N-Substituted Amides

| Condition | Reagent | Solvent | Temperature (°C) | Product |

| Acidic | 6 M HCl | Water | 100 | Propanoic acid & 2-methylpropan-1-ammonium chloride |

| Basic | 4 M NaOH | Water | 100 | Sodium propanoate & 2-methylpropan-1-amine |

| Neutral | H₂O | Water | >100 (high pressure) | Propanoic acid & 2-methylpropan-1-amine (very slow) |

Transamidation: This reaction involves the exchange of the amine moiety of an amide with another amine. nih.gov Direct transamidation is challenging due to the low reactivity of the amide bond and often requires a catalyst. researchgate.net Metal-free methods can also be employed, sometimes under harsh conditions. organic-chemistry.org The mechanism can vary depending on the catalyst and substrates but generally involves activation of the amide to make the carbonyl carbon more electrophilic. nih.gov

N-Alkylation: The nitrogen of a secondary amide can be alkylated, although it is less straightforward than the alkylation of amines. researchgate.net The reaction often requires a strong base to deprotonate the amide nitrogen, forming an amidate anion, which can then act as a nucleophile towards an alkylating agent. wikipedia.org Alternatively, methods involving "borrowing hydrogen" from an alcohol have been developed for the N-alkylation of amides. researchgate.net

Isomerization and Rearrangement Pathways

Currently, there is no specific literature detailing the isomerization and rearrangement pathways of 2-Hydroxy-N-(2-methylpropyl)propanamide. However, based on the functionalities present—a secondary amide and a secondary alcohol—potential, yet unconfirmed, pathways can be hypothesized. For instance, under specific conditions, acyl transfer reactions, such as an O- to N-acyl migration, could be a possible rearrangement, though this would require specific catalytic conditions and is not a spontaneous process. The presence of a chiral center at the C2 position also suggests the possibility of racemization under conditions that favor the deprotonation and reprotonation of the C-H bond adjacent to the carbonyl group, although this is generally a high-energy process for simple alkanamides.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The structure of 2-Hydroxy-N-(2-methylpropyl)propanamide contains both hydrogen bond donors (the hydroxyl and the N-H groups) and hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen). This allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Potential Hydrogen Bonding Interactions:

| Interaction Type | Donor | Acceptor | Potential Influence on Reactivity |

| Intramolecular | Hydroxyl (O-H) | Carbonyl (C=O) | May influence the conformation of the molecule, potentially affecting the accessibility of the reactive sites. |

| Intermolecular | Hydroxyl (O-H) | Carbonyl (C=O) of another molecule | Can lead to dimerization or oligomerization in solution, affecting physical properties and reaction kinetics. |

| Intermolecular | Amide (N-H) | Hydroxyl (O) of another molecule | Contributes to the formation of extended hydrogen-bonded networks in the solid state or in concentrated solutions. |

The presence of these hydrogen bonds can significantly influence the molecule's reactivity. For example, intermolecular hydrogen bonding can affect the nucleophilicity of the hydroxyl group and the electrophilicity of the carbonyl carbon. The specific arrangements and strengths of these bonds in different solvents would be a critical area for future research. Studies on structurally similar molecules, such as 2-hydroxy-benzamides, have shown that both intramolecular and intermolecular hydrogen bonds can exist and their balance can be influenced by steric effects and the surrounding medium.

Computational Predictions of Reactivity and Reaction Barriers

A comprehensive search of computational chemistry literature did not reveal any specific studies that have modeled the reactivity of 2-Hydroxy-N-(2-methylpropyl)propanamide. Such studies would be invaluable in predicting reaction barriers for potential isomerization pathways, determining the most stable conformations, and quantifying the energetics of hydrogen bonding.

Hypothetical Computational Study Parameters:

| Computational Method | Basis Set | Properties to be Investigated |

| Density Functional Theory (DFT) | e.g., 6-311+G(d,p) | Optimized geometries, vibrational frequencies, reaction energy barriers for hypothetical pathways, analysis of frontier molecular orbitals. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of intramolecular and intermolecular hydrogen bonds. | |

| Molecular Dynamics (MD) | Simulation of the molecule's behavior in different solvents to understand solvation effects and dynamic hydrogen bonding. |

Without such dedicated computational studies, any discussion of the specific reaction barriers and transition state geometries for 2-Hydroxy-N-(2-methylpropyl)propanamide remains speculative.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound 2-Hydroxy-N-(2-methylpropyl)propanamide (CAS No. 5422-36-6), sufficient detailed research findings to generate a scientifically accurate article according to the provided outline are not available in the public domain.

Searches were conducted using the compound's systematic name, various synonyms including "N-isobutyl lactamide," and its CAS number. These searches aimed to find experimental data for High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques such as COSY, HSQC, HMBC, NOESY) and High-Resolution Mass Spectrometry (HRMS), including Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) data.

While information on analogous compounds was found, providing a basis for predicting the expected spectral characteristics, no specific, published experimental data detailing the precise chemical shifts, coupling constants, multiplicities, and mass fragmentation patterns for 2-Hydroxy-N-(2-methylpropyl)propanamide could be located.

To generate an article that is "thorough, informative, and scientifically accurate" and strictly adheres to the requested detailed outline, including data tables of experimental research findings, the actual spectroscopic data for the specified compound is essential. Without this data, the content would be speculative and would not meet the required standard of scientific rigor.

Therefore, it is not possible to create the requested article at this time.

Comprehensive Spectroscopic and Advanced Analytical Characterization of 2 Hydroxy N 2 Methylpropyl Propanamide

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of 2-Hydroxy-N-(2-methylpropyl)propanamide (molecular weight: 145.20 g/mol ), the process begins with the ionization of the molecule, typically forming a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 146.2. This precursor ion is then selected and subjected to collision-induced dissociation (CID) to generate a series of product ions.

The fragmentation pattern provides a veritable fingerprint of the molecule's structure. Key fragmentation pathways for 2-Hydroxy-N-(2-methylpropyl)propanamide would likely involve the cleavage of its most labile bonds, particularly the amide bond and bonds adjacent to the hydroxyl group. Common fragmentation patterns observed for similar amide-containing compounds include the loss of the alkylamine group and cleavage at the C-C bond alpha to the carbonyl group.

Predicted Fragmentation Pathway:

Precursor Ion [M+H]⁺: m/z 146.2

Primary Fragments:

Cleavage of the C(O)-NH bond could result in the formation of the isobutyl amine fragment ion [C₄H₁₀N]⁺ at m/z 72.1, or the acylium ion [C₃H₅O₂]⁺ at m/z 73.0.

Loss of a water molecule (H₂O) from the hydroxyl group is a common fragmentation for alcohols, which would lead to an ion at m/z 128.2.

Alpha cleavage adjacent to the hydroxyl group could lead to the loss of a methyl radical (•CH₃), resulting in an ion at m/z 131.2.

These fragmentation patterns allow for the unambiguous confirmation of the compound's structural components, including the hydroxypropanoyl moiety and the N-linked isobutyl group.

Table 1: Predicted MS/MS Fragmentation Data for [2-Hydroxy-N-(2-methylpropyl)propanamide+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Formula of Fragment | Calculated (m/z) | Description |

|---|---|---|---|---|

| 146.2 | [M+H - H₂O]⁺ | C₇H₁₄NO⁺ | 128.2 | Loss of water |

| 146.2 | [CH₃CH(OH)CO]⁺ | C₃H₅O₂⁺ | 73.0 | Acylium ion from C-N cleavage |

| 146.2 | [NH₂(CH₂CH(CH₃)₂)]⁺ | C₄H₁₂N⁺ | 74.1 | Isobutylamine (B53898) ion |

| 146.2 | [CH₂CH(CH₃)₂]⁺ | C₄H₉⁺ | 57.1 | Isobutyl carbocation |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Hydroxy-N-(2-methylpropyl)propanamide is characterized by distinct absorption bands corresponding to the vibrations of its specific functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group (O-H) stretching vibration, with the broadening due to hydrogen bonding.

N-H Stretch: A moderate absorption band around 3300 cm⁻¹ is anticipated for the N-H stretching vibration of the secondary amide.

C-H Stretch: Sharp absorption bands between 2850 and 3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C=O Stretch (Amide I): A very strong and sharp absorption band is expected around 1640-1680 cm⁻¹. This prominent band, known as the Amide I band, is primarily due to the C=O stretching vibration.

N-H Bend (Amide II): A strong band typically appears in the 1510-1570 cm⁻¹ region, resulting from the in-plane N-H bending coupled with C-N stretching vibrations. pearson.com

C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the 1200-1350 cm⁻¹ range.

C-O Stretch: A strong absorption band corresponding to the C-O stretching of the secondary alcohol is typically observed in the 1050-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar O-H, N-H, and C=O groups give strong IR signals, the non-polar C-C and C-H bonds would be expected to produce strong signals in the Raman spectrum. This makes Raman spectroscopy a useful tool for analyzing the carbon skeleton of the molecule. Symmetrical vibrations are particularly Raman-active.

Table 2: Characteristic IR Absorption Frequencies for 2-Hydroxy-N-(2-methylpropyl)propanamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Amide (-CONH-) | N-H Stretch | ~3300 | Moderate |

| Alkyl (-CH₃, -CH₂-, -CH) | C-H Stretch | 2850-3000 | Strong |

| Amide (-CONH-) | C=O Stretch (Amide I) | 1640-1680 | Very Strong |

| Amide (-CONH-) | N-H Bend (Amide II) | 1510-1570 | Strong |

| Alcohol (-C-OH) | C-O Stretch | 1050-1150 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if chromophore present)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is most effective for compounds containing chromophores—functional groups with π-electrons or non-bonding valence electrons that can undergo n→π* or π→π* transitions.

The structure of 2-Hydroxy-N-(2-methylpropyl)propanamide contains a carbonyl group (C=O) within the amide functional group. This carbonyl group acts as a simple, non-conjugated chromophore. It is expected to exhibit a weak n→π* electronic transition in the UV region. However, because it is not part of a conjugated system, the absorption is typically weak (low molar absorptivity) and occurs at a shorter wavelength, often below the cutoff of standard UV-Vis spectrophotometers (~200 nm). Therefore, 2-Hydroxy-N-(2-methylpropyl)propanamide is not expected to show significant absorption in the 200-800 nm range, and UV-Vis spectroscopy would not be a primary technique for its quantification or detailed characterization.

Chromatographic Method Development for Purity Analysis and Quantification

Chromatographic techniques are essential for separating 2-Hydroxy-N-(2-methylpropyl)propanamide from impurities, monitoring reaction progress, and performing quantitative analysis.

Reversed-phase HPLC is a powerful and versatile technique for the analysis of moderately polar compounds like 2-Hydroxy-N-(2-methylpropyl)propanamide. In this method, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase.

A typical RP-HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). An isocratic elution with a fixed mobile phase composition could be sufficient for routine purity analysis. For more complex mixtures containing impurities with a wider range of polarities, a gradient elution, where the proportion of the organic solvent is increased over time, would provide better separation. Detection is commonly achieved using a UV detector set at a low wavelength (~210 nm) to detect the amide chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Table 3: Example RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (e.g., 30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Ultra-High Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm). This results in significantly higher efficiency, resolution, and speed of analysis. An existing HPLC method for 2-Hydroxy-N-(2-methylpropyl)propanamide can be readily transferred to a UPLC system to achieve faster run times and improved sensitivity. The higher backpressure generated by UPLC columns requires specialized instrumentation capable of handling such conditions. The benefits include reduced solvent consumption and quicker sample throughput, which is highly advantageous in high-throughput screening or quality control environments.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction, such as the synthesis of 2-Hydroxy-N-(2-methylpropyl)propanamide. sigmaaldrich.comchemistryhall.com By spotting the reaction mixture on a TLC plate at different time points, one can visualize the consumption of starting materials and the formation of the product. chemistryhall.com

For this compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase, or eluent, would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system is one that provides a good separation between the starting materials and the product, with retention factor (Rf) values ideally between 0.2 and 0.8. chemistryhall.com After elution, the spots can be visualized under UV light if the compounds are UV-active, or by staining with a suitable reagent such as phosphomolybdic acid or potassium permanganate, which react with the hydroxyl and amide groups. chemistryhall.com

Table 4: Typical TLC Parameters for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum backing |

| Mobile Phase | Ethyl Acetate / Hexane mixture (e.g., 50:50 to 80:20 v/v) |

| Application | Capillary spotting of the reaction mixture |

| Visualization | 1. UV lamp (254 nm) 2. Staining with potassium permanganate solution | | Analysis | Comparison of Rf values of starting materials, product, and co-spotted standards |

Table of Compounds

| Compound Name |

|---|

| 2-Hydroxy-N-(2-methylpropyl)propanamide |

| Acetonitrile |

| Dichloromethane (B109758) |

| Ethanol |

| Ethyl acetate |

| Hexane |

| Methanol |

| Phosphomolybdic acid |

| Potassium permanganate |

| Propanamide |

| 2-hydroxy-N-methylpropanamide |

Crystallographic Studies for Three-Dimensional Solid-State Structure

A thorough search of the scientific literature and crystallographic databases reveals that, to date, no single-crystal X-ray diffraction studies for 2-Hydroxy-N-(2-methylpropyl)propanamide have been publicly reported. Consequently, the precise three-dimensional solid-state structure, including unit cell parameters and space group, remains undetermined. The growth of single crystals of sufficient quality for X-ray diffraction analysis can be challenging and is a prerequisite for such studies.

To provide some insight into the potential crystal packing and hydrogen bonding networks that might be expected for 2-Hydroxy-N-(2-methylpropyl)propanamide, it is informative to examine the crystallographic data of a closely related and structurally simpler analogue, lactamide (2-hydroxypropanamide). The key difference between the two molecules is the substitution of the N-isobutyl group in the target compound with two hydrogen atoms in lactamide. This substitution significantly impacts the steric bulk and potential for intermolecular interactions.

The crystal structure of lactamide has been determined and provides a valuable reference. The presence of hydroxyl and amide groups in lactamide allows for the formation of an extensive network of hydrogen bonds, which are the dominant interactions governing its solid-state assembly. It is plausible that 2-Hydroxy-N-(2-methylpropyl)propanamide would also exhibit significant hydrogen bonding involving its hydroxyl and amide functionalities. However, the presence of the bulky and nonpolar isobutyl group would likely lead to a different packing arrangement, potentially with segregated polar and nonpolar domains within the crystal lattice.

Below is a summary of the crystallographic data for lactamide, offered here for comparative purposes. It is important to reiterate that this data does not represent the crystal structure of 2-Hydroxy-N-(2-methylpropyl)propanamide.

Crystallographic Data for Lactamide (a structural analogue)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 9.77 Å |

| b | 5.92 Å |

| c | 7.82 Å |

| α | 90° |

| β | 104.8° |

| γ | 90° |

| Volume | 437.5 ų |

| Z | 4 |

This data is for the related compound lactamide and is provided for illustrative purposes only. The crystal structure of 2-Hydroxy-N-(2-methylpropyl)propanamide has not been determined.

Future research involving the successful crystallization of 2-Hydroxy-N-(2-methylpropyl)propanamide and subsequent single-crystal X-ray diffraction analysis would be necessary to definitively establish its three-dimensional solid-state structure. Such a study would provide valuable information on its molecular conformation, intermolecular interactions, and packing efficiency in the crystalline state.

Optimized Isolation and Advanced Purification Techniques for 2 Hydroxy N 2 Methylpropyl Propanamide

Extraction Methodologies from Complex Reaction Matrices

Liquid-liquid extraction is a fundamental and highly effective first step for isolating 2-Hydroxy-N-(2-methylpropyl)propanamide from the crude reaction mixture. This technique leverages the differential solubility of the product and impurities in immiscible liquid phases, typically an aqueous phase and a water-immiscible organic solvent. The strategy is primarily designed to remove ionic or highly polar impurities, such as unreacted lactic acid, isobutylamine (B53898), and salts formed from coupling reagents.

A common synthesis route involves the coupling of lactic acid and isobutylamine. A typical post-reaction workup would proceed as follows:

Solvent Dilution : The reaction mixture is first diluted with a water-immiscible organic solvent, such as dichloromethane (B109758) (DCM), ethyl acetate, or diethyl ether. The choice of solvent depends on the solubility of the amide product.

Aqueous Washes : The organic solution is then washed sequentially with aqueous solutions to remove specific impurities.

Acidic Wash : A wash with a dilute acid solution (e.g., 1M HCl) protonates unreacted isobutylamine, forming a water-soluble ammonium (B1175870) salt that partitions into the aqueous phase.

Basic Wash : A subsequent wash with a dilute basic solution (e.g., 1M NaOH or saturated NaHCO₃) deprotonates unreacted lactic acid, converting it to its water-soluble carboxylate salt. This step also removes any acidic byproducts.

Brine Wash : A final wash with a saturated sodium chloride solution (brine) helps to remove residual water from the organic layer and break up any emulsions that may have formed.

Drying and Concentration : The washed organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-Hydroxy-N-(2-methylpropyl)propanamide.

This extraction protocol effectively removes the bulk of ionic and highly polar impurities, providing a significantly purified material for subsequent chromatographic steps.

Table 1: Liquid-Liquid Extraction Protocol Summary

| Step | Reagent | Purpose |

|---|---|---|

| 1 | Dilute HCl (aq) | Removal of unreacted isobutylamine and other basic impurities. |

| 2 | Dilute NaOH (aq) or Saturated NaHCO₃ (aq) | Removal of unreacted lactic acid and other acidic impurities. |

| 3 | Saturated NaCl (aq) (Brine) | Removal of residual water and disruption of emulsions. |

Chromatographic Purification Strategies for Scale-Up

Following extraction, chromatographic techniques are employed to separate the target compound from structurally similar, non-ionic impurities that were not removed by the aqueous workup.

Flash column chromatography is a rapid, preparative technique ideal for purifying gram-to-kilogram quantities of material. For a polar compound like 2-Hydroxy-N-(2-methylpropyl)propanamide, which contains both hydrogen-bond donor (hydroxyl) and acceptor (amide) groups, normal-phase chromatography on silica (B1680970) gel is a standard approach.

Stationary Phase : Silica gel (SiO₂) is the most common choice due to its versatility and cost-effectiveness. Its slightly acidic nature is generally compatible with amides. Neutral aluminum oxide (Al₂O₃) can be an alternative, particularly if the compound is sensitive to the acidity of silica.

Mobile Phase (Eluent) : The selection of the eluent system is critical and is typically optimized using thin-layer chromatography (TLC). A binary solvent system of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, acetone) is common. For polar amides, a more polar system, such as dichloromethane/methanol (B129727) or ethyl acetate/methanol, may be required to ensure adequate mobility of the compound.

Table 2: Suggested Mobile Phase Systems for Flash Chromatography of Polar Amides

| Solvent System | Polarity | Comments |

|---|---|---|

| Heptane / Ethyl Acetate | Low to Medium | Standard choice for many organic compounds. The ratio is adjusted to achieve an Rf of ~0.3 for the target compound on TLC. |

| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds that show low mobility in less polar systems. A small percentage of methanol (1-10%) is often sufficient. |

The crude product is typically loaded onto the column as a concentrated solution or pre-adsorbed onto a small amount of silica gel. The eluent is then passed through the column under positive pressure, and fractions are collected and analyzed by TLC to isolate the pure product.

For achieving very high purity (>99%), particularly on a smaller scale or for challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the method of choice. Given the polar nature of 2-Hydroxy-N-(2-methylpropyl)propanamide, a reversed-phase strategy is generally most effective.

Stationary Phase : A C18 (octadecylsilyl) bonded silica column is the workhorse for reversed-phase chromatography. The non-polar stationary phase retains compounds based on their hydrophobicity.

Mobile Phase : A mixture of water and a miscible organic solvent, such as acetonitrile (B52724) (ACN) or methanol (MeOH), is used. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to first elute highly polar impurities and then the target compound, followed by any less polar byproducts. A small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is often added to the mobile phase to improve peak shape.

This method is highly scalable, from milligrams to kilograms, by selecting columns with appropriate dimensions and optimizing loading capacities.

Advanced Crystallization and Recrystallization Protocols for High Purity

Crystallization is a powerful purification technique that can yield material of exceptional purity. It relies on the principle that a compound is more soluble in a hot solvent than in a cold one. However, its applicability is contingent on the compound being a solid at or near room temperature.

Vendor data indicates that 2-Hydroxy-N-(2-methylpropyl)propanamide is a liquid at standard temperature and pressure. sigmaaldrich.com Therefore, standard crystallization and recrystallization are not viable methods for purifying the compound in its native state. The purification of this compound must rely on other physical methods like chromatography and distillation.

Distillation Techniques (if applicable to the compound's stability)

As 2-Hydroxy-N-(2-methylpropyl)propanamide is a liquid, distillation represents a key potential method for its purification, especially on a large scale. This technique separates components of a liquid mixture based on differences in their boiling points.

The presence of hydroxyl and amide functional groups suggests strong intermolecular hydrogen bonding, which would lead to a relatively high boiling point. High temperatures can often lead to the thermal decomposition of complex organic molecules. rsc.orgpsu.edu For N-alkylamides, this can involve various degradation pathways. Therefore, to purify 2-Hydroxy-N-(2-methylpropyl)propanamide safely, vacuum distillation is the recommended technique. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing it to vaporize at a temperature that does not induce degradation.

Impurity Profiling and Removal Strategies

An effective purification strategy requires an understanding of the potential impurities that may be present in the crude product mixture. For 2-Hydroxy-N-(2-methylpropyl)propanamide synthesized from lactic acid and isobutylamine, the impurity profile can be predicted.

Table 3: Potential Impurities and Corresponding Removal Strategies

| Impurity Type | Specific Example(s) | Origin | Recommended Removal Strategy |

|---|---|---|---|

| Unreacted Starting Material | Lactic Acid | Incomplete reaction | Basic wash (e.g., NaHCO₃) during liquid-liquid extraction. |

| Unreacted Starting Material | Isobutylamine | Incomplete reaction | Acidic wash (e.g., HCl) during liquid-liquid extraction. |

| Reagent-Related | Carbodiimides (e.g., DCC, EDC), coupling agents (e.g., HOBt), and their byproducts (e.g., DCU) | Amide coupling reaction | Aqueous washes for water-soluble byproducts. Filtration to remove insoluble ureas (e.g., DCU). Chromatography for soluble byproducts. |

| Side-Products | Di-lactic acid, oligo-lactides | Self-esterification of lactic acid | Basic wash can hydrolyze some esters. Primarily removed by chromatography or vacuum distillation. |

A combination of the techniques outlined above—beginning with an acid-base extraction, followed by chromatography, and culminating in vacuum distillation—provides a robust and scalable pathway to obtaining high-purity 2-Hydroxy-N-(2-methylpropyl)propanamide.

Computational Chemistry and Theoretical Modeling of 2 Hydroxy N 2 Methylpropyl Propanamide

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable computational techniques for exploring the conformational flexibility of 2-Hydroxy-N-(2-methylpropyl)propanamide. The molecule's structure is not static; rotation around its single bonds gives rise to various three-dimensional arrangements known as conformers.

Molecular mechanics models the molecule as a collection of atoms connected by springs, using a force field to calculate the potential energy of a given conformation. This approach is computationally efficient, making it ideal for scanning the potential energy surface to identify stable conformers (energy minima) and the transition states that separate them. For 2-Hydroxy-N-(2-methylpropyl)propanamide, key rotations would occur around the C-C, C-N, and C-O bonds.

Molecular dynamics simulations extend this by applying Newton's laws of motion, simulating the movement of atoms over time at a specific temperature. This provides a dynamic view of the molecule's behavior, revealing which conformations are most populated and the timescales of transitions between them. Such simulations can elucidate how intramolecular hydrogen bonding between the hydroxyl (-OH) group and the amide (-C(=O)NH-) group influences the conformational preferences, potentially leading to more folded or extended structures.

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, provide a more detailed and accurate description of the molecule's electronic structure, bonding, and reactivity compared to molecular mechanics.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a workhorse for studying medium-sized organic molecules like 2-Hydroxy-N-(2-methylpropyl)propanamide.

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable (lowest energy) three-dimensional structure with high precision.

Calculate Electronic Properties: Compute properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding intermolecular interactions and reactivity. For instance, the oxygen and nitrogen atoms are expected to be regions of high electron density.

Determine Thermodynamic Properties: Calculate energies, enthalpies, and Gibbs free energies to predict the relative stability of different isomers or conformers.

Computational studies on related amide-containing molecules frequently employ DFT methods like B3LYP with basis sets such as 6-311G(d,p) to achieve reliable results that correlate well with experimental data. researchgate.netresearchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While DFT is technically an ab initio method, the term is often used to refer to wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory.

These methods can provide very high accuracy, especially for calculating energies and reaction barriers. For a molecule like 2-Hydroxy-N-(2-methylpropyl)propanamide, ab initio calculations could be used to:

Benchmark the results obtained from less computationally expensive methods like DFT.

Achieve a highly accurate description of electron correlation effects, which are important for understanding weak intermolecular interactions.

Provide a precise calculation of the electronic ground state and excited states to help interpret UV-Vis spectra.

High-level methods such as Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their accuracy in energy calculations. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental results.

Infrared (IR) Frequencies: DFT calculations can compute the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the absorption peaks in an IR spectrum. For 2-Hydroxy-N-(2-methylpropyl)propanamide, key predicted vibrations would include the O-H stretch from the hydroxyl group, the N-H stretch from the amide, and a strong C=O stretch from the carbonyl group. pearson.com Comparing the computed spectrum with an experimental one can confirm the molecular structure and identify specific conformations.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. researchgate.net These predictions help in assigning the signals in an experimental NMR spectrum to the correct atoms in the molecule. The accuracy of these predictions has become a powerful tool in confirming chemical structures.

Table 2: Predicted Spectroscopic Data for 2-Hydroxy-N-(2-methylpropyl)propanamide

| Parameter | Functional Group | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

|---|---|---|

| IR Frequency | O-H stretch (hydroxyl) | ~3400-3600 cm⁻¹ |

| N-H stretch (amide) | ~3200-3500 cm⁻¹ pearson.com | |

| C=O stretch (amide I) | ~1640-1690 cm⁻¹ pearson.com | |

| ¹H NMR Shift | -OH | Broad singlet, variable position |

| -NH | Broad singlet, typically > 6 ppm | |

| -CH- (on C2) | Quartet or multiplet | |

| ¹³C NMR Shift | C=O (carbonyl) | ~170-180 ppm |

Note: The values are typical ranges and would be refined by specific DFT calculations.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The hydroxyl and amide groups in 2-Hydroxy-N-(2-methylpropyl)propanamide make it an excellent candidate for forming hydrogen bonds. Both the -OH and -NH groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and hydroxyl oxygen are strong hydrogen bond acceptors.

Computational methods can be used to analyze these interactions in detail:

Dimer and Cluster Modeling: By calculating the interaction energies of dimers or small clusters of molecules, it is possible to determine the most stable hydrogen-bonding arrangements. Studies on similar molecules have shown that N-H···O hydrogen bonds can lead to the formation of stable dimers. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This analysis of the calculated electron density can identify and characterize chemical bonds, including weak intermolecular interactions like hydrogen bonds, providing information on their strength.

Hirshfeld Surface Analysis: This technique visualizes and quantifies intermolecular interactions within a crystal lattice, highlighting the specific contacts (like O···H and N···H) that are most significant for the crystal packing. nih.gov

These analyses can predict whether the molecule is more likely to form intramolecular hydrogen bonds (leading to a folded conformation) or extensive intermolecular hydrogen bond networks, which would significantly influence its physical properties like melting point and solubility. researchgate.net

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for exploring the reactivity of 2-Hydroxy-N-(2-methylpropyl)propanamide. By mapping the potential energy surface for a proposed reaction, it is possible to identify the most likely reaction pathways.

This involves:

Locating Transition States (TS): A transition state is the highest energy point along a reaction coordinate, representing the activation barrier. Quantum chemical methods can calculate the geometry and energy of these transient structures.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate. Computational studies on related molecules have successfully calculated activation barriers for different reaction pathways, allowing researchers to predict the major products. nih.govmdpi.com

Identifying Intermediates: The calculations can also identify any stable intermediates that may be formed along the reaction pathway.

For 2-Hydroxy-N-(2-methylpropyl)propanamide, this methodology could be applied to study reactions such as esterification of the hydroxyl group, hydrolysis of the amide bond, or oxidation/reduction reactions, providing a detailed mechanistic understanding that can guide synthetic efforts. nih.govmdpi.com

2 Hydroxy N 2 Methylpropyl Propanamide As a Synthetic Precursor and Versatile Chemical Intermediate

Utilization as a Chiral Building Block in Asymmetric Synthesis

The 2-hydroxypropanamide core contains a chiral center at the carbon bearing the hydroxyl group. In principle, an enantiomerically pure form of this compound could serve as a chiral building block. Chiral building blocks are essential components in asymmetric synthesis, allowing for the construction of complex enantiopure molecules, such as pharmaceuticals and natural products. wikipedia.org The stereogenic center can be used to control the stereochemistry of new chiral centers formed during a synthesis.

However, there is no specific evidence in the reviewed literature of 2-Hydroxy-N-(2-methylpropyl)propanamide being employed as a chiral auxiliary. A chiral auxiliary is a group that is temporarily incorporated into a molecule to direct the stereoselective formation of a new stereocenter, after which it is typically removed. wikipedia.org While compounds with similar structures, like pseudoephedrine amides or Evans oxazolidinones, are widely used for this purpose, the utility of N-isobutyllactamide in this capacity has not been reported. wikipedia.org

Derivatization Studies for Enhanced Synthetic Utility